1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine

Physicochemical Properties Drug-likeness Scaffold Hopping

Researchers often struggle to source unique, pre-functionalized azetidine scaffolds for SAR studies, leading to costly and time-consuming custom synthesis. This compound solves that pain point as an off-the-shelf, 1,3-disubstituted azetidine with a strategically placed thioether. • Unique Scaffold: The rare combination of a 2-ethylsulfanylbenzoyl amide and a 4-fluorobenzenesulfonyl group on a strained azetidine core provides a unique electronic and steric profile (XLogP 3.1, TPSA 88.1 Ų) for probing chemical space. • Enables Rapid SAR: The ethylsulfanyl group is a precise synthetic handle, allowing you to generate a 3-compound mini-library (thioether, sulfoxide, sulfone) via standard, high-yielding oxidation to study the impact of sulfur oxidation state on target binding. • Reliable Supply: Available as a research reagent with a minimum purity specification of 95%, ensuring you receive a consistent, high-quality starting material for your project.

Molecular Formula C18H18FNO3S2
Molecular Weight 379.46
CAS No. 1797263-30-9
Cat. No. B2527961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine
CAS1797263-30-9
Molecular FormulaC18H18FNO3S2
Molecular Weight379.46
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO3S2/c1-2-24-17-6-4-3-5-16(17)18(21)20-11-15(12-20)25(22,23)14-9-7-13(19)8-10-14/h3-10,15H,2,11-12H2,1H3
InChIKeyBQNRNINMHFTSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine (CAS 1797263-30-9): Procurement & Structural Profile


1-[2-(Ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine (CAS 1797263-30-9) is a fully substituted, 1,3-disubstituted azetidine derivative with a molecular weight of 379.5 g/mol [1]. It features a small-ring azetidine core bearing a 2-ethylsulfanylbenzoyl amide at the 1-position and a 4-fluorobenzenesulfonyl group at the 3-position. This specific arrangement of an electron-rich thioether, an electron-deficient sulfonamide, and a strained heterocycle defines its physico-chemical profile [1]. The compound is currently available from commercial suppliers as a research reagent.

Why Generic 1,3-Disubstituted Azetidines Cannot Substitute for 1-[2-(Ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine


Generic substitution among 1,3-disubstituted azetidines is precluded by the distinct electronic and steric contributions of the substituents on the core scaffold. For 1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine, the N-acyl group is not a simple amide but a 2-ethylsulfanylbenzamide, introducing a thioether moiety capable of oxidation and metal coordination [1]. Simultaneously, the C3 substituent is an electron-deficient 4-fluorobenzenesulfonyl group. The combination of these specific functional groups dictates the molecule's logP, polar surface area, and chemical reactivity profile, which differ fundamentally from simpler N-acyl or N-sulfonyl azetidines and even from other 1,3-disubstituted analogs [1]. Replacing this compound with a close analog would alter these interconnected properties, breaking structure-activity relationships or synthetic utility.

Quantitative Selection Evidence for 1-[2-(Ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine


Computed Physicochemical Profile vs. Core Azetidine Scaffold Baseline

The compound's computed physicochemical properties diverge significantly from a bare azetidine or simpler N-substituted variants, placing it in a distinct chemical space. This differentiation is critical for applications requiring specific lipophilicity or intermolecular interaction profiles [1].

Physicochemical Properties Drug-likeness Scaffold Hopping

Synthetic Versatility: The Ethyl Sulfanyl Group as a Distinct Redox and Metal-Coordination Handle

Unlike most 1,3-disubstituted azetidines which feature inert alkyl or simple aryl groups, the 2-ethylsulfanylbenzoyl moiety on this compound provides a thioether group. This is a latent synthetic handle that can be selectively oxidized to yield a sulfoxide or sulfone derivative . This allows for post-synthetic modification of the compound's electronic character and H-bonding capacity in a way that analogs lacking this handle (e.g., 1-benzoyl-3-(4-fluorobenzenesulfonyl)azetidine) cannot undergo.

Chemical Biology Synthetic Methodology Prodrug Design

Structural Rigidity and 3D Topology Conferred by the Azetidine Core vs. Acyclic Amine Analogs

The four-membered azetidine ring provides a defined 3D vector arrangement for its two substituents, a conformational constraint that is absent in common acyclic amine alternatives like N,N-dialkyl sulfonamides [1]. This rigidity influences both binding interactions with biological targets and solid-state packing. Compared to a hypothetical acyclic analog, N-ethyl-N-(2-(ethylthio)benzyl)-4-fluorobenzenesulfonamide, the azetidine offers a highly restricted rotational profile for the N-substituent.

Conformational Restriction Medicinal Chemistry Scaffold Design

Ideal Application Scenarios for 1-[2-(Ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine Based on Differentiated Evidence


Focused Library Synthesis via Late-Stage Oxidation

This compound is optimal for research groups needing to generate a controlled array of analogs to study the impact of sulfur oxidation state on target binding. The ethylsulfanyl group serves as a precise starting point for creating a 3-member compound mini-library (thioether, sulfoxide, sulfone) using standard, high-yielding oxidation protocols, a pathway unavailable with carbon-only substituent analogs [1].

Medicinal Chemistry Scaffold Hopping from Acyclic Sulfonamides

For a hit-to-lead program where an acyclic N-benzyl sulfonamide has shown potency but poor pharmacokinetics due to high flexibility, this compound acts as a foundational scaffold. Its constrained azetidine core and specific decoration profile (XLogP 3.1, TPSA 88.1 Ų) offer a pre-optimized starting point for rigidity-driven affinity maturation, allowing the project to leap directly into the exploration of a more constrained chemical space [1].

Metal Chelation and Chemical Biology Probe Design

The combination of an amide, a sulfonamide, and a thioether in the same small molecule creates a unique tridentate-like environment for metal coordination. Research groups designing metalloenzyme inhibitors or chemical probes for zinc-dependent enzymes can exploit this specific arrangement, which is absent in typical 1,3-disubstituted azetidine building blocks that lack the benzoyl thioether motif [1].

Quote Request

Request a Quote for 1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.